

Efficacy of Echinomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Guide

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Compound of Interest

Compound Name: *Espinomycin A3*

Cat. No.: *B14139241*

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This guide provides a comprehensive comparison of the efficacy of echinomycin against methicillin-resistant Staphylococcus aureus (MRSA) with other alternative antibiotics. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of mechanisms and workflows.

Note on Nomenclature: Initial research for "**Espinomycin A3**" did not yield relevant results. The available scientific literature points to "Echinomycin" as a compound with demonstrated efficacy against MRSA. This guide proceeds with the data available for Echinomycin.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of echinomycin and other antibiotics against MRSA.

Table 1: In Vitro Activity of Echinomycin, Oxacillin, and Vancomycin against MRSA and MSSA[1][2][3]

Antibiotic	Organism	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	MBC ₉₀ (mg/L)
Echinomycin	MRSA (n=118)	0.25	0.5	0.5
MSSA (n=18)	0.25	0.25	0.25	
Vancomycin	MRSA (n=118)	0.5	1	2
MSSA (n=18)	0.5	1	1	
Oxacillin	MRSA (n=118)	>128	>128	>128
MSSA (n=18)	0.5	1	1	

MIC_{50/90}: Minimum Inhibitory Concentration for 50%/90% of isolates. MBC₉₀: Minimum Bactericidal Concentration for 90% of isolates.

Table 2: In Vivo Efficacy of Echinomycin vs. Vancomycin in a Mouse Peritonitis Model[1][2][3]

Antibiotic	50% Effective Dose (ED ₅₀) (mg/kg)
Echinomycin	0.04
Vancomycin	>0.28

Table 3: Clinical Success Rates of Various Antibiotics for Complicated Skin and Soft Tissue Infections (cSSTIs) Caused by MRSA[4][5][6][7][8]

Antibiotic	Pooled Success Rate (%)	95% Credible Interval (CrI)
Dalbavancin	87.7	74.6 - 95.4
Linezolid	84.4	76.6 - 90.6
Telavancin	83.5	73.6 - 90.8
Daptomycin	78.1	54.6 - 93.2
Vancomycin	74.7	64.1 - 83.5
Tigecycline	70.4	48.0 - 87.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

- Method: Broth microdilution method.
- Procedure:
 - Bacterial strains are cultured overnight and then diluted to a standardized concentration (approximately 5×10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
 - Serial two-fold dilutions of the antibiotics are prepared in a 96-well microtiter plate.
 - The standardized bacterial suspension is added to each well containing the antibiotic dilutions.
 - The plates are incubated at 35°C for 16-20 hours.
 - The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
 - For MBC determination, an aliquot from each well showing no visible growth is sub-cultured onto antibiotic-free agar plates.
 - The plates are incubated at 35°C for 24 hours.
 - The MBC is defined as the lowest concentration of the antibiotic that results in a $\geq 99.9\%$ reduction in the initial inoculum count.

2. Time-Kill Assay

- Purpose: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.
- Procedure:

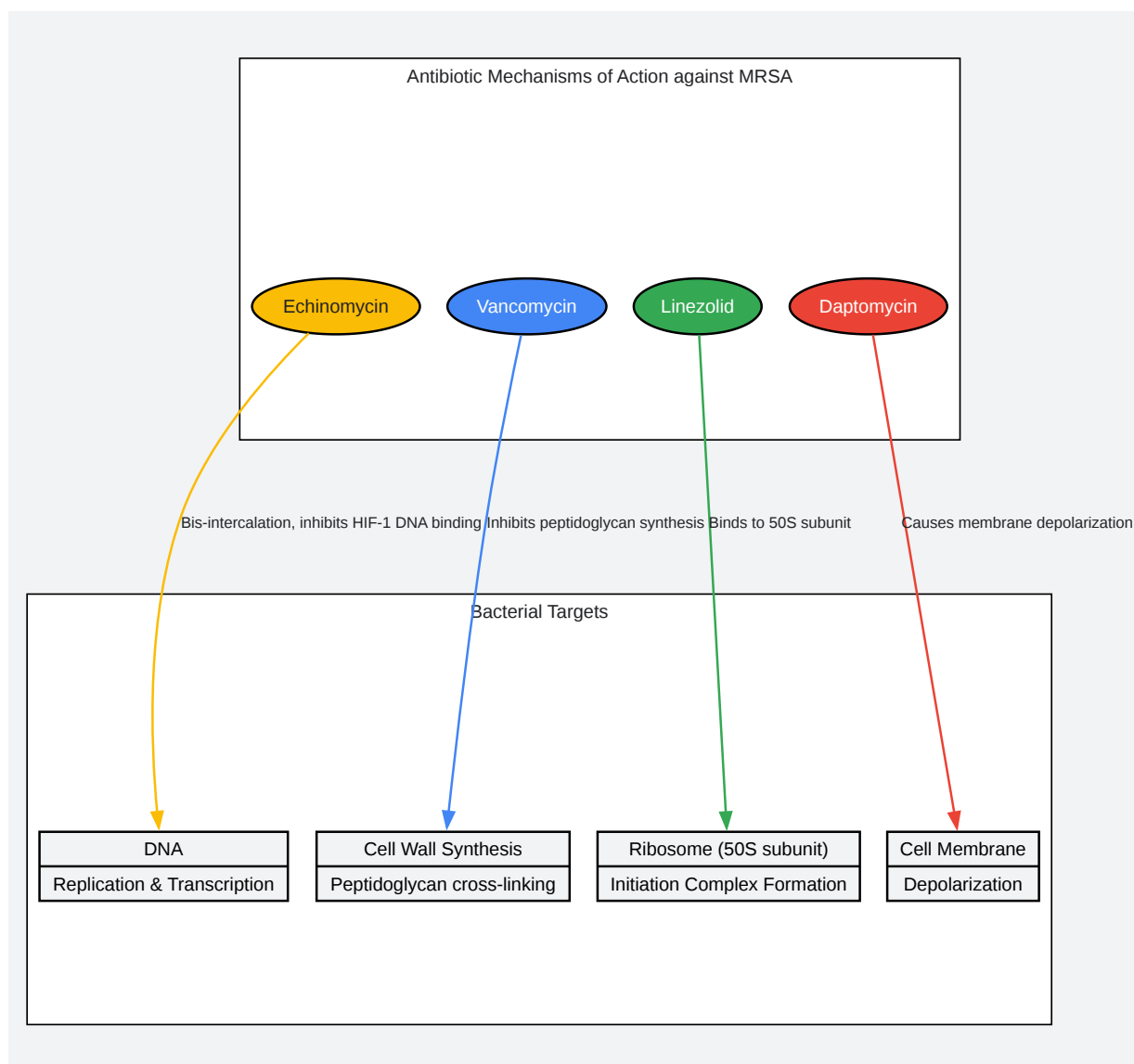
- An overnight culture of the MRSA strain is diluted to a starting inoculum of approximately 5×10^5 to 5×10^6 CFU/mL in CAMHB.
- The antibiotic is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).
- The cultures are incubated at 37°C with shaking.
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn, serially diluted, and plated on appropriate agar plates.
- The plates are incubated for 24 hours, and the number of viable colonies is counted.
- The results are plotted as \log_{10} CFU/mL versus time. A ≥ 3 - \log_{10} decrease in CFU/mL from the initial inoculum is considered bactericidal.

3. Mouse Peritonitis/Sepsis Model

- Purpose: To evaluate the in vivo efficacy of an antibiotic in a systemic infection model.
- Procedure:
 - Female ICR mice (or another suitable strain) are used.
 - MRSA strains are grown to a logarithmic phase and then suspended in a solution containing 5% hog gastric mucin to enhance virulence.
 - Mice are infected via intraperitoneal injection with a standardized inoculum of the MRSA suspension.
 - At a specified time post-infection (e.g., 1 hour), treatment is initiated with the test antibiotic (e.g., echinomycin) and a comparator (e.g., vancomycin) administered subcutaneously or via another appropriate route.
 - The animals are observed for a defined period (e.g., 7 days), and mortality is recorded.
 - The 50% effective dose (ED_{50}) is calculated based on the survival data at different antibiotic doses.

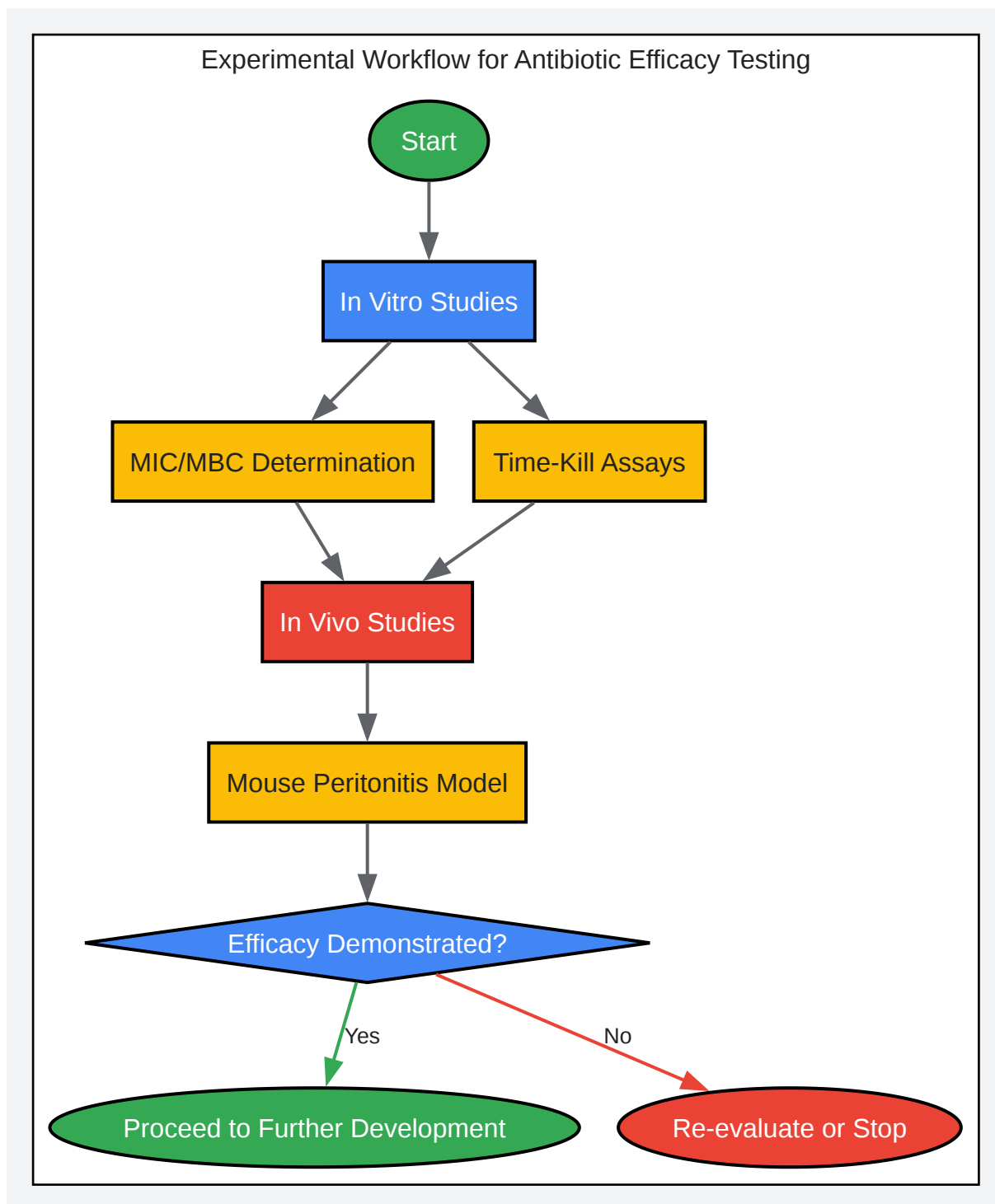
Visualizations

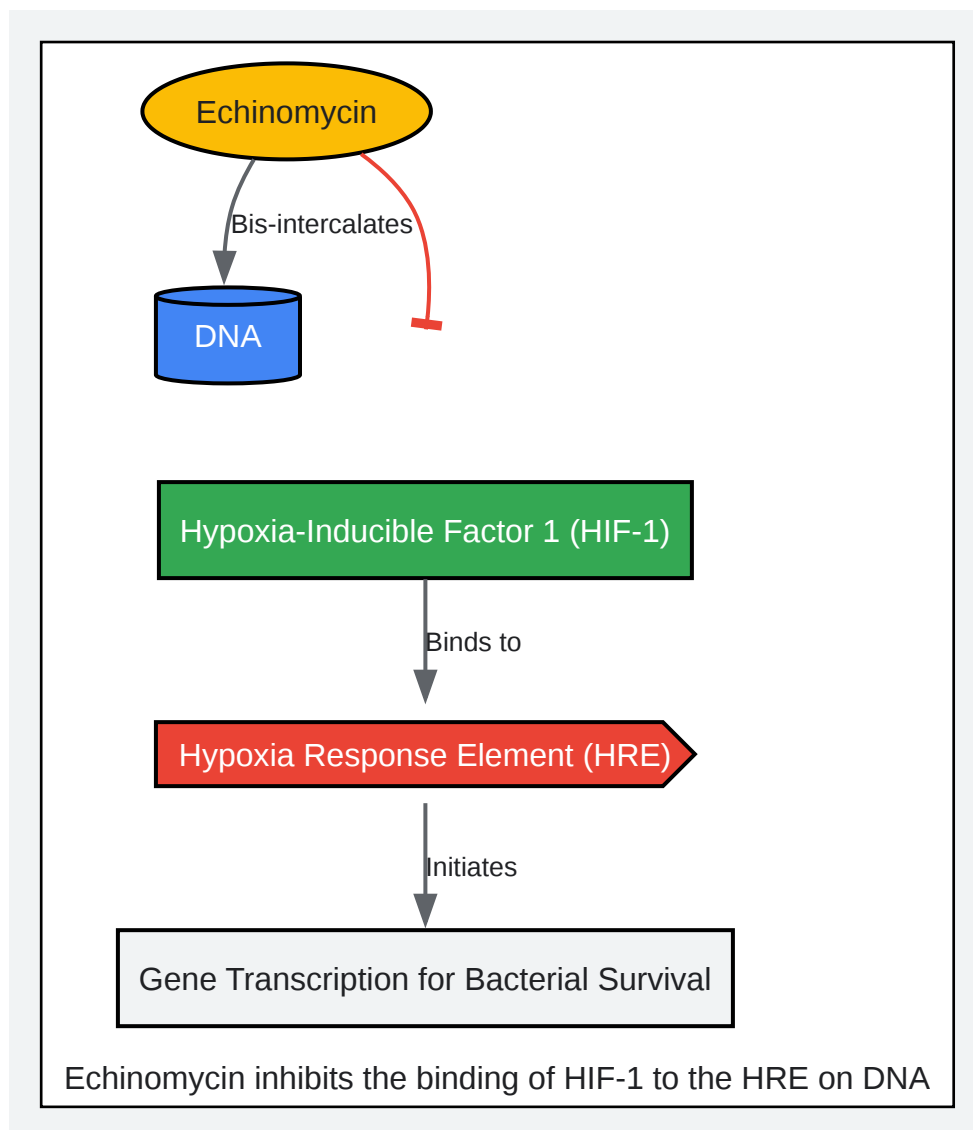
Mechanism of Action and Experimental Workflow Diagrams



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Caption: Mechanisms of action for Echinomycin and other anti-MRSA antibiotics.





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